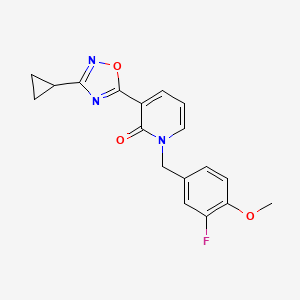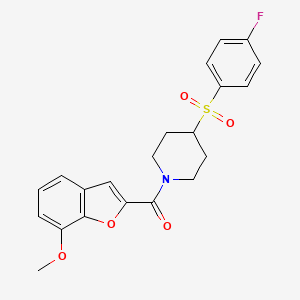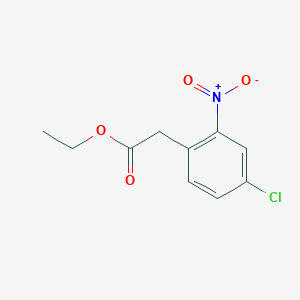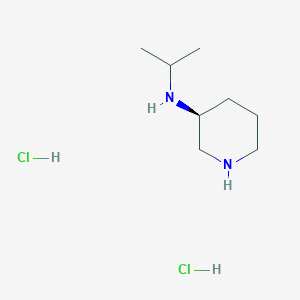
5-(4-methoxyphenyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-methoxyphenyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione” is a derivative of imidazole, a heterocyclic organic compound. The “5-(4-methoxyphenyl)” indicates the presence of a methoxyphenyl group attached to the 5th position of the imidazole ring. The “1-methyl” suggests a methyl group attached to the 1st position of the imidazole ring .
Molecular Structure Analysis
The molecular structure would consist of an imidazole ring with a methoxyphenyl group at the 5th position and a methyl group at the 1st position. The exact structure and conformation would depend on the specific conditions and any potential stereochemistry .Chemical Reactions Analysis
As an imidazole derivative, this compound could potentially participate in various chemical reactions typical of imidazoles, such as acting as a nucleophile or a base. The presence of the methoxyphenyl and methyl groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring could contribute to its basicity, while the methoxyphenyl group could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Inhibition of Linoleate Oxygenase Activity of ALOX15
This compound has been studied for its potential to inhibit the linoleate oxygenase activity of ALOX15 . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models . The compound’s inhibitory effects could be significant for understanding and potentially treating these conditions .
Drug Discovery and Synthesis
The compound is used in drug discovery and synthesis. Its ability to interact with biological molecules, such as proteins and enzymes, and to modulate their activity makes it a useful tool for researchers.
Chemical Synthesis and Transformation
The compound has been used in the synthesis of trifluoromethyl-substituted aminopyrroles. This highlights its role as a building block in chemical synthesis.
Crystal and Molecular Structure Analysis
Research has examined the crystal and molecular structure of related compounds. This shows the utility of the compound in structural analysis.
Photophysicochemical Properties
The compound has been studied for its photophysicochemical properties. These properties are important for applications in photocatalytic processes.
Catalytic Activities in Chemical Reactions
The compound has been explored for its catalytic activities in chemical reactions. This demonstrates the compound’s role in facilitating chemical reactions.
Biological and Pharmaceutical Research
The compound has been used in the design and synthesis of benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium derivatives. These derivatives have potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, which could be significant for Alzheimer’s disease treatment.
Generation of Pyrrole-Substituted Triazole NHC
The compound has been used in the synthesis of pyrrole- and 1,2,4-triazole-containing ensembles. These ensembles could be useful for developing new medicinal compounds.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-13-10(7-12-11(13)15)8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJSMIGFALWQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=S)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B2540768.png)

![3-(2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2540771.png)

![N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2540775.png)



![2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2540779.png)
![2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2540783.png)


![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)](/img/structure/B2540788.png)
